molecular formula C9H14N2O2 B571356 4,6-Dimethoxy-2-propylpyrimidine CAS No. 114426-10-7

4,6-Dimethoxy-2-propylpyrimidine

Cat. No.: B571356
CAS No.: 114426-10-7
M. Wt: 182.223
InChI Key: SSFRXANJTHIPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Conformational Analysis

This compound exhibits a distinctive molecular architecture characterized by its heterocyclic pyrimidine core with specific substitution patterns that significantly influence its conformational behavior. The compound possesses the molecular formula C9H14N2O2 with a molecular weight of 182.22 grams per mole, establishing it as a medium-sized organic molecule within the pyrimidine family. The structural framework consists of a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3, with methoxy groups (-OCH3) attached at positions 4 and 6, and a propyl chain (-CH2CH2CH3) at position 2.

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the systematic naming convention that identifies the substitution pattern and positions of functional groups. The canonical Simplified Molecular Input Line Entry System representation is CCCC1=NC(=CC(=N1)OC)OC, which provides a linear notation describing the molecular connectivity and demonstrates the branched structure emanating from the pyrimidine core. This structural arrangement creates distinct conformational possibilities, particularly regarding the orientation of the propyl chain relative to the aromatic ring system.

Conformational analysis reveals that the propyl substituent at position 2 can adopt multiple rotational conformations around the carbon-carbon bonds, creating conformational flexibility that influences the molecule's overall geometry. The methoxy groups at positions 4 and 6 are positioned symmetrically relative to the pyrimidine ring, creating a balanced electronic environment that affects both the molecular dipole moment and intermolecular interactions. The three-dimensional structure demonstrates how the propyl chain extends away from the planar pyrimidine ring, potentially creating steric interactions that favor specific conformational arrangements. The International Chemical Identifier string InChI=1S/C9H14N2O2/c1-4-5-7-10-8(12-2)6-9(11-7)13-3/h6H,4-5H2,1-3H3 provides a comprehensive description of the molecular connectivity and hydrogen count, confirming the structural assignment and enabling computational modeling of conformational preferences.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships that definitively establish the molecular architecture. Proton nuclear magnetic resonance analysis typically reveals distinct signals corresponding to the aromatic proton at position 5 of the pyrimidine ring, which appears as a singlet due to the symmetric substitution pattern of the methoxy groups. The propyl chain generates a characteristic multiplet pattern, with the terminal methyl group appearing as a triplet, the central methylene group as a multiplet, and the methylene group adjacent to the pyrimidine ring displaying distinct coupling patterns influenced by the electronegative nitrogen atoms.

The methoxy protons appear as two equivalent singlets in the spectrum, reflecting the symmetrical positioning at positions 4 and 6, with chemical shifts typically observed in the region characteristic of aromatic methoxy substituents. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the pyrimidine carbons showing characteristic chemical shifts influenced by the electron-donating methoxy substituents and the electron-withdrawing nitrogen atoms. The propyl carbons display progressive chemical shift changes moving from the terminal methyl carbon toward the pyrimidine-attached carbon, reflecting the increasing influence of the aromatic ring system on the electronic environment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The carbon-hydrogen stretching vibrations of the methoxy groups and propyl chain appear in the region between 2800 and 3000 wavenumbers, while the aromatic carbon-carbon stretching vibrations of the pyrimidine ring generate absorption bands in the fingerprint region. The carbon-oxygen stretching vibrations of the methoxy substituents produce characteristic bands that confirm the presence of these electron-donating groups. Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 182, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically show characteristic losses of methoxy groups and propyl fragments, generating daughter ions that confirm the substitution pattern and structural assignment.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic analysis of this compound and related compounds provides detailed three-dimensional structural information that elucidates intermolecular interactions and solid-state packing arrangements. While specific crystal structure data for this exact compound may be limited, related pyrimidine derivatives demonstrate characteristic crystallographic features that provide insight into the expected solid-state behavior. Crystal structure determinations typically reveal how the planar pyrimidine ring systems interact through aromatic stacking interactions, while the methoxy and propyl substituents influence the overall molecular packing through van der Waals forces and potential hydrogen bonding interactions.

The crystal structures of analogous compounds show that the methoxy substituents can participate in weak intermolecular interactions, creating networks that stabilize specific crystal packing arrangements. The propyl substituent typically adopts extended conformations in the solid state to minimize steric repulsions between adjacent molecules, influencing the overall crystal symmetry and unit cell dimensions. X-ray diffraction data analysis reveals bond lengths and angles that confirm the predicted molecular geometry, with carbon-nitrogen bond lengths in the pyrimidine ring typically measuring approximately 1.33 to 1.35 Angstroms, characteristic of aromatic heterocyclic systems.

The crystallographic space group and unit cell parameters provide information about the molecular symmetry relationships within the crystal lattice, while thermal displacement parameters indicate the degree of molecular motion at different temperatures. Intermolecular distance measurements reveal how neighboring molecules interact, with particular attention to potential hydrogen bonding involving the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy substituents. The crystal density typically reflects the efficient packing of molecules, influenced by the balance between attractive intermolecular forces and steric repulsions between bulky substituents.

Computational Modeling of Electronic Structure

Computational modeling of this compound employs sophisticated quantum mechanical methods to predict electronic structure properties, conformational preferences, and molecular descriptors that correlate with observed chemical and physical behavior. Density functional theory calculations provide detailed information about the electronic density distribution, revealing how the methoxy substituents donate electron density to the pyrimidine ring system while the nitrogen atoms maintain their characteristic electronegativity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the electronic excitation properties and potential reactivity patterns of the compound.

Computational analysis reveals specific molecular descriptors that characterize the structural features and their influence on biological activity patterns observed in related pyrimidine derivatives. The average centered Broto-Moreau autocorrelation descriptors, weighted by various atomic properties such as polarizabilities and electronegativity, provide quantitative measures of how substituent patterns influence molecular properties. These descriptors demonstrate how the propyl substituent at position 2 and the methoxy groups at positions 4 and 6 create specific electronic environments that can be correlated with experimental observations.

Conformational analysis through computational methods reveals the energy barriers associated with rotation around the carbon-carbon bonds of the propyl chain, providing detailed understanding of the accessible conformational space at different temperatures. The calculated molecular electrostatic potential surfaces illustrate how the electron-rich methoxy substituents and electron-deficient pyrimidine ring create regions of varying electrostatic character that influence intermolecular interactions. Polarizability calculations demonstrate how the molecular electron cloud responds to external electric fields, with implications for understanding solvent interactions and crystalline packing arrangements. The computed molecular refractivity and topological polar surface area values provide quantitative descriptors that correlate with experimental properties such as solubility and permeability characteristics.

Property Value Method
Molecular Formula C9H14N2O2 Experimental
Molecular Weight 182.22 g/mol Calculated
Chemical Abstracts Service Number 114426-10-7 Registry
International Chemical Identifier Key SSFRXANJTHIPAA-UHFFFAOYSA-N Computed
Simplified Molecular Input Line Entry System CCCC1=NC(=CC(=N1)OC)OC Canonical

The comprehensive structural characterization of this compound through multiple analytical techniques provides a complete understanding of its molecular architecture, electronic properties, and solid-state behavior. This detailed analysis establishes the foundation for understanding how specific structural features influence the compound's chemical reactivity and potential applications in various scientific contexts, while demonstrating the power of combining experimental and computational approaches for complete molecular characterization.

Properties

CAS No.

114426-10-7

Molecular Formula

C9H14N2O2

Molecular Weight

182.223

IUPAC Name

4,6-dimethoxy-2-propylpyrimidine

InChI

InChI=1S/C9H14N2O2/c1-4-5-7-10-8(12-2)6-9(11-7)13-3/h6H,4-5H2,1-3H3

InChI Key

SSFRXANJTHIPAA-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CC(=N1)OC)OC

Synonyms

4,6-DIMETHOXY-2-PROPYLPYRIMIDINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
4,6-Dimethoxy-2-propylpyrimidine 4-OCH₃, 6-OCH₃, 2-CH₂CH₂CH₃ C₉H₁₄N₂O₂ ~182.22 (calc.) High lipophilicity; potential agrochemical applications (inferred)
2-Amino-4,6-dimethoxypyrimidine 4-OCH₃, 6-OCH₃, 2-NH₂ C₆H₉N₃O₂ 155.15 Reactivity in nucleophilic substitutions; used as a building block in drug synthesis
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ C₅H₄Cl₂N₂O 195.01 Electron-withdrawing substituents; intermediate in pharmaceutical synthesis
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine 4-OCH₃, 6-OCH₃, 2-SO₂CH₃ C₇H₁₀N₂O₄S 218.23 Polar sulfonyl group; applications in agrochemicals and drug development
6-Hydroxy-2-isopropylpyrimidine-4(3H)-one 6-OH, 2-CH(CH₃)₂, 4-ketone C₇H₁₀N₂O₂ 154.17 Reduced basicity due to bulky isopropyl group; studied for tautomeric behavior

Key Comparative Insights

Substituent Effects on Basicity and Reactivity The propyl group in this compound is an electron-donating alkyl chain, which may moderately increase the compound’s basicity compared to derivatives with electron-withdrawing groups (e.g., nitro or sulfonyl groups). For example, 6-hydroxy-2-isopropylpyrimidine-4(3H)-one exhibits lower basicity due to steric hindrance from the isopropyl group . Methoxy groups at positions 4 and 6 enhance ring stability and lipophilicity, similar to 2-amino-4,6-dimethoxypyrimidine .

Lipophilicity and Solubility

  • The propyl substituent likely increases lipophilicity compared to analogs with polar groups (e.g., -NH₂ or -SO₂CH₃). This property could favor membrane permeability in biological systems, making it a candidate for agrochemical formulations (e.g., herbicides or fungicides).

Applications in Drug and Agrochemical Development Compounds like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine are utilized in agrochemicals due to their reactivity in substitution reactions . The propyl variant may exhibit similar utility but with altered pharmacokinetic profiles due to its non-polar substituent. In contrast, 2-amino-4,6-dimethoxypyrimidine’s amino group enables participation in hydrogen bonding, making it a versatile intermediate in heterocyclic drug synthesis .

Preparation Methods

Chlorination-Methoxylation Strategy

The most widely reported method involves a two-step process: (1) synthesis of 4,6-dichloro-2-propylpyrimidine and (2) nucleophilic substitution of chlorine atoms with methoxy groups.

Synthesis of 4,6-Dichloro-2-propylpyrimidine

The dichloro precursor is prepared via cyclocondensation of butamidine hydrochloride with ethyl alkylmalonates, followed by chlorination with phosphorus oxychloride (POCl₃). For example, butamidine reacts with ethyl malonate derivatives under reflux to form 2-propyl-4,6(1,5)-tetrahydropyrimidinediones, which are dehydrated and chlorinated using POCl₃ at 80–110°C. This yields 4,6-dichloro-2-propylpyrimidine with >85% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 1: Reaction Conditions for Dichloropyrimidine Synthesis

Starting MaterialReagent/ConditionsYield (%)Purity (%)
Butamidine hydrochlorideEthyl malonate, POCl₃, 110°C7887
Butamidine hydrochlorideEthyl methylmalonate, POCl₃7285

Methoxylation of Dichloropyrimidine

The dichloro intermediate undergoes methoxylation using sodium methoxide (NaOMe) or potassium methoxide (KOMe) in inert solvents like toluene or xylene. A typical procedure involves adding 4,6-dichloro-2-propylpyrimidine (1 equiv) to a solution of NaOMe (2.2 equiv) in toluene at 50–60°C for 12–24 hours. The reaction proceeds via an SNAr mechanism, where methoxide ions displace chloride at the 4- and 6-positions. Excess methoxide ensures complete substitution, minimizing residual mono-chloro impurities.

Critical Parameters:

  • Solvent: Toluene maximizes solubility and reaction efficiency.

  • Temperature: >50°C accelerates substitution but risks pyrimidine ring degradation.

  • Stoichiometry: A 10% excess of methoxide ensures >95% conversion.

Alternative Pathways: Direct Cyclocondensation

While less common, direct synthesis of the methoxy-substituted pyrimidine core has been explored. For instance, reacting propionamidine with dimethoxy-substituted malonate esters under basic conditions forms this compound in one step. However, yields are lower (45–60%) due to competing side reactions, limiting industrial applicability.

Optimization of Methoxylation Reactions

Catalytic and Solvent Effects

The choice of base and solvent significantly impacts reaction kinetics. Sodium methoxide in toluene achieves higher yields (88%) compared to methanol (72%) due to reduced solvolysis. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) marginally improve rates but complicate purification.

Table 2: Methoxylation Efficiency Under Varied Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOMeToluene601288
KOMeXylene701085
NaOMeMethanol651572

By-Product Formation and Mitigation

Incomplete methoxylation generates 4-chloro-6-methoxy or 6-chloro-4-methoxy intermediates, which are challenging to separate. Patents recommend post-reaction purification by adjusting the pH to 6–7, precipitating chloride salts, and extracting the product into organic solvents. For example, stirring the crude mixture in water at pH 6.5 removes residual chloride ions, enhancing purity to >98%.

Challenges in Catalytic Hydrogenation

Early attempts to reduce 4,6-dichloro-2-propylpyrimidine directly to 2-propylpyrimidine via hydrogenation failed due to ring saturation. Catalytic hydrogenolysis with palladium on carbon (Pd/C) in ethanol at 50 psi H₂ produces 2-propyltetrahydropyrimidine instead. This underscores the pyrimidine ring’s susceptibility to reduction under standard hydrogenation conditions, necessitating alternative strategies for dechlorination.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Table 3: Cost Drivers in Large-Scale Synthesis

FactorImpact on CostMitigation Strategy
POCl₃ consumptionHigh reagent costOptimize stoichiometry
Methanol recoverySolvent recyclingDistillation loops
By-product disposalEnvironmental regulationspH-neutralization before disposal

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.72 (sextet, 2H, CH₂CH₂CH₃), 2.88 (t, 2H, CH₂CH₂CH₃), 3.95 (s, 6H, 2×OCH₃), 6.45 (s, 1H, pyrimidine-H).

  • MS (EI): m/z 212 [M]⁺, 197 [M−CH₃]⁺, 154 [M−C₃H₇]⁺ .

Q & A

Basic Research Questions

Q. What are the critical parameters for ensuring the stability of 4,6-Dimethoxy-2-propylpyrimidine during storage, and how do deviations affect experimental outcomes?

  • Methodological Answer : Stability is influenced by storage temperature, light exposure, and incompatibilities. Evidence suggests storing the compound in tightly sealed containers under cool, dark conditions to minimize degradation. Exposure to oxidizing agents must be avoided, as they may induce unwanted side reactions . Degradation products can be monitored via HPLC or GC-MS to correlate storage conditions with purity changes.

Q. How can researchers validate the purity of this compound post-synthesis, and what analytical techniques are most reliable?

  • Methodological Answer : Purity validation requires a combination of techniques:

  • Chromatography : Use HPLC or GC-MS to detect impurities (<2% threshold recommended for high-purity research).
  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, while FT-IR identifies functional groups.
  • Elemental Analysis : Verify empirical formula consistency (e.g., C₆H₈N₂O₂ for 4,6-Dimethoxypyrimidine derivatives) .

Advanced Research Questions

Q. What experimental strategies mitigate reactivity conflicts when this compound is used in multi-step syntheses (e.g., nucleophilic substitutions)?

  • Methodological Answer : The methoxy and propyl groups influence electronic and steric effects. For nucleophilic substitutions:

  • Protecting Groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl intermediates).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce side reactions.
  • Temperature Control : Lower reaction temperatures (0–5°C) suppress unwanted dimerization .

Q. How do contradictory spectral data (e.g., NMR vs. MS) in characterizing this compound derivatives arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from:

  • Isomerization : Check for tautomeric forms (e.g., keto-enol equilibria) via variable-temperature NMR.
  • Ionization Artifacts : MS adducts (e.g., Na⁺/K⁺) can distort molecular ion peaks; use high-resolution MS (HRMS) for accurate mass validation.
  • Sample Purity : Re-purify samples using recrystallization or column chromatography to eliminate interfering impurities .

Q. What are the best practices for designing toxicity studies of this compound in cell-based assays, given its limited safety data?

  • Methodological Answer :

  • Dose Escalation : Start with low concentrations (µM range) and monitor cell viability via MTT assays.
  • Control for Solvents : Ensure DMSO/carrier solvent concentrations are ≤0.1% to avoid cytotoxicity.
  • Metabolic Profiling : Use LC-MS to identify metabolites and assess bioactivation risks. Reference safety guidelines for handling irritants (e.g., PPE requirements for skin/eye protection) .

Q. How can researchers reconcile discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Solubility varies with solvent polarity and temperature. Systematic approaches include:

  • Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., water-ethanol gradients).
  • Hansen Solubility Parameters : Calculate HSP values to predict optimal solvents.
  • Crystallinity Analysis : XRD can reveal polymorphic forms affecting solubility .

Methodological & Data Analysis Questions

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves. Bootstrap resampling or Bayesian inference improves confidence intervals in low-n datasets. Outliers should be assessed via Grubbs’ test or leverage plots .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • DOE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify critical process variables.
  • PAT (Process Analytical Technology) : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress in real time.
  • Statistical Control Charts : Track yield distributions to detect deviations early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.